RockPhos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

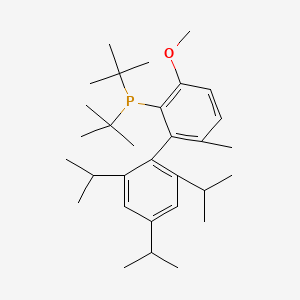

2D Structure

Properties

IUPAC Name |

ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLLAKCGAFNZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262046-34-3 | |

| Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

RockPhos Ligand: A Technical Guide to Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

RockPhos, a bulky and electron-rich biaryl monophosphine ligand, has emerged as a powerful tool in the field of palladium-catalyzed cross-coupling reactions. Its unique structural features contribute to high catalytic activity and broad substrate scope, making it an invaluable asset in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the this compound ligand, covering its structure, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.

Core Structure and Properties

This compound, chemically named 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a member of the Buchwald family of ligands.[1] Its structure is characterized by a biphenyl backbone with a sterically demanding di-tert-butylphosphino group on one phenyl ring and three isopropyl groups on the other. This steric bulk is crucial for promoting the formation of highly active, monoligated palladium(0) species, which are key intermediates in many cross-coupling catalytic cycles.[1]

| Property | Value | Reference |

| CAS Number | 1262046-34-3 | [2] |

| Molecular Formula | C₃₁H₄₉OP | [2] |

| Molecular Weight | 468.69 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 121-131 °C | [2] |

| Functional Group | Phosphine | [2] |

| Storage Temperature | 15-25°C | [2] |

Synthesis of this compound

The synthesis of this compound has evolved to improve safety, yield, and scalability. Early methods often employed pyrophoric reagents like tert-butyllithium.[3][4] However, an improved and safer synthesis has been developed, which utilizes Grignard reagents and catalytic amounts of copper, making it more suitable for large-scale preparation.[3][5][6]

Improved Synthesis Workflow

The improved synthesis of this compound involves a multi-step process that is safer and more efficient than previous methods.[3][4] The general workflow avoids the use of hazardous t-butyllithium and stoichiometric copper, leading to higher yields and easier purification.[5][6]

Caption: Improved synthesis workflow for this compound ligand.

Experimental Protocol: Large-Scale Synthesis of this compound

The following is a detailed protocol for the large-scale synthesis of this compound, adapted from an improved method.[3]

Materials:

-

Magnesium turnings (904 mg, 37.2 mmol)

-

2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl (10.0 g, 24.8 mmol)

-

Di-tert-butylchlorophosphine (t-Bu₂PCl)

-

Copper(I) chloride (CuCl)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

1,2-dibromoethane

-

Ethyl acetate (EtOAc)

-

28% aqueous ammonium hydroxide (NH₄OH)

-

Brine

Procedure:

-

An oven-dried flask equipped with a magnetic stir bar is charged with magnesium turnings.

-

The flask is fitted with a reflux condenser and a rubber septum and purged with argon.

-

Anhydrous THF (4 mL) and 1,2-dibromoethane (110 μL) are added via syringe.

-

The mixture is heated at 80°C for 30 minutes to activate the magnesium.

-

The solution is cooled to room temperature, and anhydrous toluene (45 mL) and 2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl are added.

-

The solution is heated at 80°C for 3 hours to form the Grignard reagent.

-

In a separate flask, the phosphination reaction is set up with t-Bu₂PCl and a catalytic amount of CuCl in toluene.

-

The prepared Grignard reagent is then transferred to the phosphination reaction mixture.

-

The reaction mixture is heated to 120°C for 20 hours.

-

After cooling to room temperature, the reaction is diluted with EtOAc (900 mL).

-

The organic solution is poured into a mixture of 28% aqueous NH₄OH (200 mL), brine (200 mL), and water (200 mL) and stirred for 10 minutes.

-

The layers are separated, and the organic layer is washed three times with a mixture of 28% aqueous NH₄OH and brine, followed by a final wash with brine.

-

The organic layer is dried, filtered, and concentrated to yield the crude this compound ligand, which can be further purified by crystallization.

This improved method provides this compound in high yield and avoids the use of pyrophoric t-butyllithium and stoichiometric amounts of copper halides, making it a safer and more economical process.[3][4]

Applications in Cross-Coupling Reactions

This compound is a versatile ligand suitable for a wide range of palladium-catalyzed cross-coupling reactions.[2] Its effectiveness stems from its ability to stabilize the active palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

Key Applications:

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[2]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds.[2]

-

Stille Coupling: Formation of C-C bonds.[2]

-

C-O Bond Formation: Arylation of alcohols.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a prominent application of the this compound ligand. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of an amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

This compound Palladium Precatalysts

To further enhance convenience and reliability, this compound is also available as palladium precatalysts, such as this compound Pd G3.[9] These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions, simplifying reaction setup and improving reproducibility.[10] The G3 precatalysts are particularly noted for their ability to accommodate bulky ligands like this compound.

| Precatalyst | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound Pd G3 | 2009020-38-4 | C₄₄H₆₂NO₄PPdS | 838.43 |

This guide provides a foundational understanding of the this compound ligand for professionals in chemical research and drug development. Its robust performance, coupled with improved and safer synthetic routes, ensures its continued importance in the construction of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 97 1262046-34-3 [sigmaaldrich.com]

- 3. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands. | Semantic Scholar [semanticscholar.org]

- 6. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Pd G3 2009020-38-4 [sigmaaldrich.com]

- 8. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

RockPhos: A Comprehensive Technical Guide for Researchers

CAS Number: 1262046-34-3

This technical guide provides an in-depth overview of RockPhos, a monodentate biaryl phosphine ligand integral to modern catalysis. Developed for researchers, scientists, and professionals in drug development, this document details the chemical properties, applications, and experimental considerations of this compound, presenting data in a clear and accessible format.

Chemical Properties and Data

This compound, chemically named 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a white crystalline solid.[1] It is a member of the Buchwald class of ligands, known for their steric bulk and electron-rich nature, which are crucial for facilitating a variety of palladium-catalyzed cross-coupling reactions.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1262046-34-3 | |

| Molecular Formula | C₃₁H₄₉OP | [1] |

| Molecular Weight | 468.69 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 121-131 °C |

Table 2: Spectroscopic Data for this compound

| Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.22 (d, J = 8.4 Hz, 1H), 7.01 (s, 2H), 6.81 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H), 2.95 (septet, J = 6.8 Hz, 1H), 2.51 (septet, J = 6.7 Hz, 2H), 1.80 (s, 3H), 1.32 (d, J = 6.8 Hz, 6H), 1.24 (d, J = 6.7 Hz, 6H), 1.18 (s, 9H), 1.15 (s, 9H), 1.00 (d, J = 6.7 Hz, 6H) ppm | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 160.05, 160.03, 150.97, 150.59, 147.33, 145.72, 145.71, 136.55, 136.48, 131.91, 131.90, 130.54, 130.46, 125.46, 125.01, 120.74, 108.19, 53.58, 34.13, 33.99, 33.84, 32.01, 31.85, 30.79, 30.77, 25.35, 24.66, 24.64, 24.17, 22.17, 22.15 ppm | [1] |

| ³¹P NMR (161 MHz, CDCl₃) | δ: 35.71 ppm | [1] |

Solubility and Stability

Applications in Catalysis

This compound is a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its steric hindrance and electron-donating properties enhance the reactivity of the palladium catalyst, enabling challenging transformations. It is particularly noted for its utility in:

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.[2][3][4]

-

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds.

-

Other Cross-Coupling Reactions: Including Heck, Stille, Sonogashira, Negishi, and Hiyama couplings.

This compound is also available as a third-generation palladium precatalyst, this compound Pd G3, which offers enhanced stability and ease of use.

Experimental Protocols

The following is a generalized procedure for a Suzuki-Miyaura coupling reaction, a common application for this compound and its palladium precatalysts.

General Procedure for Suzuki-Miyaura Coupling:

-

Reaction Setup: In an oven-dried Schlenk flask or sealed vial under an inert atmosphere (Nitrogen or Argon), combine the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), and the this compound-based palladium precatalyst (e.g., CPhos Pd G2 or G3, 0.01-2 mol%).[1]

-

Solvent Addition: Add anhydrous solvent (e.g., Toluene, Dioxane, THF) to the flask via syringe to achieve a concentration of 0.1-0.2 M.[1]

-

Reaction: Stir the mixture at the desired temperature, which can range from room temperature to 120 °C. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as silica gel column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow for cross-coupling reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

References

The Mechanism of RockPhos in Palladium Catalysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of RockPhos, a highly effective and sterically demanding biarylphosphine ligand, in palladium-catalyzed cross-coupling reactions. By examining its role in the key mechanistic steps of oxidative addition, reductive elimination, and the influence of its structural properties, this document aims to equip researchers with a deep understanding of how to effectively utilize this powerful catalytic tool in organic synthesis and drug development.

Introduction to this compound and its Role in Palladium Catalysis

This compound, chemically known as 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands. These ligands have revolutionized palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and C-O bond formation, by enabling the efficient coupling of a wide range of substrates, including challenging aryl chlorides and electron-rich nucleophiles.

The primary role of this compound in palladium catalysis is to stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. Its significant steric bulk and electron-donating properties are crucial for promoting the formation of highly active, monoligated palladium(0) species, accelerating the rate-limiting oxidative addition step, and facilitating the final, product-forming reductive elimination step.

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving this compound proceeds through a catalytic cycle consisting of three primary stages: oxidative addition, transmetalation (or deprotonation/coordination for C-N/C-O coupling), and reductive elimination.

Oxidative Addition

The catalytic cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-coordinate, electron-rich Pd(0)-RockPhos complex. The bulky nature of this compound favors the formation of a monoligated LPd(0) species (where L = this compound), which is highly reactive. The electron-donating character of the ligand increases the electron density on the palladium center, facilitating the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate. This step is often the rate-determining step of the overall catalytic cycle.

Amine/Alcohol Coordination and Deprotonation

Following oxidative addition, the nucleophile (an amine for C-N coupling or an alcohol for C-O coupling) coordinates to the Pd(II) center. In the presence of a base, the coordinated nucleophile is deprotonated to form a palladium-amido or palladium-alkoxo complex, respectively. This step regenerates the halide anion, which is typically displaced from the coordination sphere.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the new C-N or C-O bond is formed, and the desired product is released from the palladium center. This step regenerates the active Pd(0)-RockPhos catalyst, allowing it to re-enter the catalytic cycle. The steric hindrance imposed by the this compound ligand is critical for promoting this step. The bulky substituents on the biaryl backbone force the aryl group and the amido/alkoxo ligand into close proximity, facilitating the bond-forming process. Studies have shown that for many cross-coupling reactions, reductive elimination is the rate-limiting step, and the use of bulky ligands like this compound is essential for achieving high reaction rates and yields.[1]

Diagram of the Catalytic Cycle for Buchwald-Hartwig Amination with this compound:

Quantitative Data and Performance Analysis

This compound has demonstrated exceptional performance in various palladium-catalyzed cross-coupling reactions, particularly in the formation of C-O bonds with challenging substrates. The following tables summarize key quantitative data from the literature, showcasing the efficiency of this compound in comparison to other ligands.

Palladium-Catalyzed C-O Coupling of Aryl Halides with Secondary Alcohols

The following data, adapted from Wu, X. et al.[1], illustrates the superior performance of this compound (L4) in the coupling of various aryl halides with 2-butanol.

| Entry | Aryl Halide | Ligand | Pd Source (mol%) | Yield (%)[1] |

| 1 | 4-Chloroanisole | L1 | Pd(OAc)₂ (2) | 25 |

| 2 | 4-Chloroanisole | L2 | Pd(OAc)₂ (2) | 30 |

| 3 | 4-Chloroanisole | L3 | Pd(OAc)₂ (2) | 20 |

| 4 | 4-Chloroanisole | L4 (this compound) | Pd(OAc)₂ (2) | 92 |

| 5 | 4-tert-Butyl-chlorobenzene | L4 (this compound) | Pd(OAc)₂ (2) | 85 |

| 6 | 2-Chlorotoluene | L4 (this compound) | Pd(OAc)₂ (2) | 78 |

| 7 | 3-Chloroanisole | L4 (this compound) | [Pd(allyl)Cl]₂ (0.5) | 86 |

Reaction conditions: Aryl halide (1.0 mmol), 2-butanol (2.0 mmol), NaOtBu (1.2 mmol), Pd source, ligand (L/Pd = 1.2), toluene (1.0 mL), 100 °C, 24 h. Yields determined by GC analysis.

Palladium-Catalyzed C-O Coupling of Aryl Halides with Primary Alcohols

This compound also demonstrates high efficacy in the coupling of aryl halides with primary alcohols, as shown in the data below from the same publication.[1]

| Entry | Aryl Halide | Alcohol | Ligand | Pd Source (mol%) | Yield (%)[1] |

| 1 | 4-Chloro-tert-butylbenzene | n-Butanol | L4 (this compound) | Pd(OAc)₂ (1) | 88 |

| 2 | 4-Chlorodiphenyl ether | n-Butanol | L4 (this compound) | Pd(OAc)₂ (1) | 81 |

| 3 | 4-Chlorodiphenyl ether | 2,2,2-Trifluoroethanol | L4 (this compound) | Pd(OAc)₂ (1) | 83 |

| 4 | 4-Chloroanisole | N-Boc-D-prolinol | L4 (this compound) | Pd(OAc)₂ (1) | 86 |

Reaction conditions: Aryl halide (1.0 mmol), alcohol (2.0 mmol), NaOtBu (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (1.2 mol%), toluene (1.0 mL), 100 °C, 24 h. Yields of isolated product.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-N Cross-Coupling of an Aryl Halide with an Amine:

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)

-

This compound ligand (0.012-0.06 mmol, 1.2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5-10 mL)

Procedure:

-

To a dry Schlenk tube or glovebox-compatible reaction vial, add the palladium precatalyst, this compound ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl halide and the amine to the reaction vessel.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Workflow for a Typical Buchwald-Hartwig Amination Experiment:

Conclusion

This compound has established itself as a highly effective ligand for palladium-catalyzed cross-coupling reactions. Its pronounced steric bulk and electron-rich nature are key to its ability to promote the formation of reactive catalytic species and to facilitate the often rate-limiting reductive elimination step. The quantitative data presented herein for C-O bond formation underscores its utility, particularly for challenging substrates. While a specific crystal structure of a this compound-palladium complex is not yet publicly available, the mechanistic principles derived from related bulky biarylphosphine ligands provide a strong framework for understanding its mode of action. For researchers in synthetic and medicinal chemistry, this compound represents a powerful tool for the construction of complex molecules, enabling the formation of C-N and C-O bonds with high efficiency and broad substrate scope. Further mechanistic studies and the characterization of its palladium complexes will undoubtedly continue to refine our understanding and expand the applications of this remarkable ligand.

References

RockPhos: A Comprehensive Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

RockPhos, a member of the Buchwald family of biarylphosphine ligands, has emerged as a powerful and versatile ligand in the field of palladium-catalyzed cross-coupling reactions. Its unique structural features, characterized by significant steric bulk and electron-donating properties, render it highly effective in facilitating challenging C-C and C-X (X = N, O) bond formations. This technical guide provides an in-depth overview of the core features of this compound, including its chemical properties, synthesis, and applications in key organic transformations. Detailed experimental protocols and quantitative data are presented to enable its effective implementation in research and development settings.

Chemical and Physical Properties

This compound, chemically named 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a solid at room temperature.[1] Its structure is characterized by a bulky di-tert-butylphosphino group and a highly substituted biaryl backbone.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₄₉OP | [2][3] |

| Molecular Weight | 468.69 g/mol | [2] |

| CAS Number | 1262046-34-3 | [2][4] |

| Appearance | Solid | [1] |

| Melting Point | 121-131 °C | [1] |

This compound is also available as a third-generation (G3) palladium precatalyst, this compound Pd G3, which offers enhanced stability and ease of use.[5][6]

| Property | Value | Reference |

| Chemical Formula | C₄₄H₆₂NO₄PPdS | [5][7] |

| Molecular Weight | 838.43 g/mol | [5][7] |

| CAS Number | 2009020-38-4 | [5][7] |

| Appearance | Solid | [6] |

| Melting Point | 220-250 °C | [6] |

Synthesis of this compound

An improved and safer synthesis of this compound has been developed to avoid the use of pyrophoric reagents like tert-butyllithium and stoichiometric amounts of copper salts, which can negatively impact the catalytic activity of the final palladium complex.[4] The modern synthesis features the use of a Grignard reagent and catalytic amounts of copper chloride.[4]

Experimental Protocol: Large-Scale Preparation of this compound[4]

-

Grignard Reagent Formation:

-

To an oven-dried flask equipped with a magnetic stir bar, reflux condenser, and rubber septum, add magnesium turnings (904 mg, 37.2 mmol).

-

Purge the flask with argon.

-

Add THF (4 mL) and 1,2-dibromoethane (110 μL) via syringe.

-

Heat the solution at 80°C for 30 minutes.

-

Cool the solution to room temperature.

-

Add toluene (45 mL) and 2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl (10.0 g, 24.8 mmol).

-

Heat the solution at 80°C for 3 hours.

-

-

Phosphination:

-

In a separate oven-dried flask under argon, add CuCl (123 mg, 1.24 mmol) and LiBr (215 mg, 2.48 mmol).

-

Add THF (10 mL) and cool the suspension to -20°C.

-

Transfer the previously prepared Grignard solution to this flask via cannula.

-

Add di-tert-butylphosphinyl chloride (t-Bu₂PCl) (5.5 mL, 27.3 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude material is crystallized from hot methanol to provide this compound as white crystals (10.2 g, 87% yield).[3]

-

Key Features and Applications in Catalysis

The steric bulk of the di-tert-butylphosphino group and the triisopropylphenyl moiety on the biaryl backbone of this compound are crucial for its high catalytic activity. This steric hindrance promotes the formation of the active, monoligated L-Pd(0) species, which is essential for initiating the catalytic cycle. Furthermore, the bulky nature of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, leading to higher reaction rates and yields.[8] The electron-rich nature of the phosphine also enhances the rate of oxidative addition.

This compound has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including:

-

C-O Cross-Coupling of Alcohols: this compound is particularly renowned for its ability to catalyze the challenging intermolecular arylation of primary and secondary alcohols with aryl halides.[8][9] This transformation is valuable for the synthesis of aryl alkyl ethers, which are common motifs in pharmaceuticals and natural products.

-

Buchwald-Hartwig Amination: The ligand is also suitable for C-N bond formation through the Buchwald-Hartwig amination of aryl halides with a range of amines.[1][2]

-

Suzuki-Miyaura Coupling: this compound can be employed in Suzuki-Miyaura couplings for the formation of C-C bonds.[1][2]

-

Other Cross-Coupling Reactions: Its utility extends to other cross-coupling reactions such as Heck, Hiyama, Negishi, Sonogashira, and Stille couplings.[1]

Quantitative Data on this compound Catalyzed Reactions

The following tables summarize the performance of this compound in various palladium-catalyzed cross-coupling reactions, demonstrating its broad substrate scope and high efficiency.

Table 1: Pd/RockPhos-Catalyzed C-O Coupling of Secondary Alcohols with Aryl Halides[9]

| Entry | Aryl Halide | Alcohol | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Cyclopentanol | 4-Cyclopentyloxytoluene | 85 |

| 2 | 4-Chloroanisole | Cyclohexanol | 4-Cyclohexyloxyanisole | 92 |

| 3 | 2-Bromopyridine | 2-Pentanol | 2-(Pentan-2-yloxy)pyridine | 78 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Hexanol | 1-(Hexan-3-yloxy)-4-(trifluoromethyl)benzene | 88 |

| 5 | 2-Chloronaphthalene | Cyclobutanol | 2-(Cyclobutoxy)naphthalene | 90 |

Reaction Conditions: Aryl halide (1.0 mmol), alcohol (1.2 mmol), NaOt-Bu (1.2 mmol), this compound Pd G3 (2.0–4.0 mol %), THF (1.0 mL), rt–40 °C, 18 h.

Table 2: Pd/RockPhos-Catalyzed C-O Coupling of Primary Alcohols with Aryl Halides[1]

| Entry | Aryl Halide | Alcohol | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Ethanol | 4-Ethoxybenzonitrile | 95 |

| 2 | 1-Chloro-4-nitrobenzene | Propan-1-ol | 1-Nitro-4-propoxybenzene | 91 |

| 3 | 2-Bromo-6-methylpyridine | Butan-1-ol | 2-(Butoxy)-6-methylpyridine | 84 |

| 4 | 4-Chloroacetophenone | Pentan-1-ol | 1-(4-(Pentyloxy)phenyl)ethan-1-one | 93 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Hexan-1-ol | 1-(Hexyloxy)-3,5-dimethylbenzene | 89 |

Reaction Conditions: Aryl halide (1.0 mmol), alcohol (2.0 mmol), Cs₂CO₃ (1.5 mmol), this compound Pd G3 (1-2 mol %), Toluene (2 mL), 100 °C, 3-12 h.

Experimental Protocols for Key Reactions

The following are general procedures for common cross-coupling reactions utilizing this compound or its palladium precatalyst. Optimization may be required for specific substrates.

General Procedure for Pd/RockPhos-Catalyzed C-O Coupling of Alcohols with Aryl Halides[9]

-

Reaction Setup:

-

To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 mmol), sodium tert-butoxide (1.2 mmol), and this compound Pd G3 (0.02-0.04 mmol).

-

Seal the vial with a septum and purge with argon.

-

Add the aryl halide (if liquid, 1.0 mmol), the alcohol (1.2 mmol), and anhydrous THF (1.0 mL) via syringe.

-

-

Reaction:

-

Stir the reaction mixture at the desired temperature (room temperature to 40 °C) for 18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

General Procedure for Buchwald-Hartwig Amination using this compound Pd G3[6]

-

Reaction Setup:

-

In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a base such as Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv), and this compound Pd G3 (0.005-0.02 mmol) to an oven-dried vial with a stir bar.

-

Add anhydrous solvent (e.g., toluene or t-BuOH) to achieve a concentration of 0.1-0.2 M.

-

-

Reaction:

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture with stirring at the desired temperature (100-120 °C) for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography.

-

Mechanistic Considerations and Visualization

The catalytic cycle of a palladium-catalyzed cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation (for C-C coupling) or amine/alkoxide coordination and deprotonation (for C-N/C-O coupling), and reductive elimination. The unique structural features of this compound play a critical role in each of these steps.

Caption: General catalytic cycle for Pd/RockPhos cross-coupling.

The bulky this compound ligand (L) promotes the formation of a monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl halide (Ar-X). The steric hindrance around the palladium center in the resulting Pd(II) complex is thought to accelerate the subsequent reductive elimination step, leading to the formation of the desired product (Ar-Nu) and regeneration of the active Pd(0) catalyst.

Caption: Experimental workflow for a typical cross-coupling reaction.

Conclusion

This compound is a highly effective biarylphosphine ligand for a range of palladium-catalyzed cross-coupling reactions. Its significant steric bulk and electron-rich character contribute to its ability to catalyze challenging transformations with high efficiency and broad substrate scope. The availability of a stable G3 precatalyst further enhances its utility in both academic and industrial laboratories. The detailed protocols and performance data provided in this guide serve as a valuable resource for chemists seeking to leverage the power of this compound in their synthetic endeavors.

References

- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Pd G3 2009020-38-4 [sigmaaldrich.com]

- 7. An Improved Synthesis of BrettPhos- and this compound-Type Biarylphosphine Ligands [dspace.mit.edu]

- 8. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of RockPhos and other influential Buchwald biaryl phosphine ligands. These ligands have become indispensable tools in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and development. This document details the evolution of synthetic methodologies, offering in-depth experimental protocols and comparative data to inform laboratory practice and process development.

Introduction to Buchwald Ligands

The advent of bulky, electron-rich biaryl phosphine ligands, pioneered by Professor Stephen L. Buchwald and his group, has revolutionized the field of cross-coupling chemistry.[1] These ligands enhance the efficiency and substrate scope of palladium-catalyzed reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with unprecedented efficacy.[1][2] this compound (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a prominent member of this family, known for its effectiveness in various challenging coupling reactions.[3][4][5] This guide will focus on the synthesis of this compound as a primary example, while also providing insights into the preparation of other key Buchwald ligands such as JohnPhos, XPhos, and SPhos.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of Buchwald ligands generally involves the formation of a biaryl backbone followed by the introduction of the phosphine moiety. Two primary strategies have been employed for the phosphination step: an early method utilizing organolithium reagents and a more recent, improved method involving Grignard reagents.

The Organolithium Approach: The Foundational Method

The initial syntheses of many Buchwald ligands, including this compound, relied on the use of organolithium reagents, such as tert-butyllithium (t-BuLi), to generate a nucleophilic aryl species for subsequent reaction with a chlorophosphine.[3][6] While effective, this method presents several challenges, particularly for large-scale synthesis, due to the pyrophoric nature of t-BuLi and the requirement for stoichiometric amounts of copper salts.[3][6]

The Grignard Approach: An Improved and Safer Methodology

To address the safety and scalability concerns of the organolithium method, an improved synthesis was developed utilizing Grignard reagents.[3][7][8] This approach offers a safer, more economical, and often higher-yielding alternative.[3][7][8] The use of Grignard reagents avoids the handling of pyrophoric t-BuLi and allows for the use of catalytic amounts of copper, simplifying purification and reducing waste.[3]

Data Presentation: Synthesis of this compound

The following tables summarize the quantitative data for the synthesis of this compound, comparing the traditional organolithium method with the improved Grignard-based approach.

Table 1: Comparison of Synthetic Methods for this compound

| Feature | Organolithium Method | Improved Grignard Method |

| Key Reagent | tert-Butyllithium (t-BuLi) | Magnesium (for Grignard formation) |

| Copper Reagent | 1.0 equivalent CuCl | Catalytic amount (e.g., 10 mol%) CuCl |

| Reaction Time | 20 hours | 3 hours (Grignard formation) + 20 hours (phosphination) |

| Reaction Temperature | 140 °C | 80 °C (Grignard formation) then 120 °C (phosphination) |

| Isolated Yield | 72%[6] | High[3] |

| Safety Profile | Use of pyrophoric t-BuLi requires stringent safety precautions. | Eliminates the need for pyrophoric organolithiums, offering a safer process.[3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both the traditional and improved methods.

Synthesis of this compound via the Organolithium Method (Traditional)

This protocol is based on the earlier reported synthesis and is provided for informational and comparative purposes.

Materials:

-

2-Iodo-2',6'-diisopropoxybiphenyl

-

tert-Butyllithium (t-BuLi) in pentane

-

Copper(I) chloride (CuCl)

-

Dicyclohexylphosphine chloride (Cy₂PCl)

-

Toluene, anhydrous

-

Standard inert atmosphere glassware and techniques (Schlenk line or glovebox)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-iodo-2',6'-diisopropoxybiphenyl in anhydrous toluene.

-

Cool the solution to -78 °C.

-

Slowly add 2.0 equivalents of t-BuLi solution dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add 1.0 equivalent of CuCl to the reaction mixture.

-

Add 1.5 equivalents of dicyclohexylphosphine chloride.

-

Heat the reaction mixture to 140 °C and stir for 20 hours.

-

After cooling to room temperature, the reaction is quenched with aqueous ammonium chloride solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of this compound via the Grignard Method (Improved)

This protocol is based on the improved, safer, and more scalable synthesis.[9]

Part A: Grignard Reagent Formation

Materials:

-

2-Bromo-2',6'-diisopropoxybiphenyl

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

1,2-Dibromoethane (as an activator)

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add magnesium turnings (1.5 equivalents).

-

The flask is purged with argon.

-

Add anhydrous THF and a small amount of 1,2-dibromoethane.

-

Heat the mixture to 80 °C for 30 minutes to activate the magnesium.

-

Cool the mixture to room temperature and add a solution of 2-bromo-2',6'-diisopropoxybiphenyl (1.0 equivalent) in a mixture of toluene and THF.

-

Heat the reaction mixture to 80 °C for 3 hours to form the Grignard reagent.

Part B: Phosphination

Materials:

-

The freshly prepared Grignard reagent from Part A

-

Dicyclohexylphosphine chloride (Cy₂PCl)

-

Copper(I) chloride (CuCl, catalytic amount)

-

Anhydrous toluene

Procedure:

-

In a separate oven-dried Schlenk flask under argon, add the catalytic amount of CuCl.

-

Transfer the prepared Grignard reagent solution to this flask via cannula.

-

Add dicyclohexylphosphine chloride (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 120 °C for 20 hours.

-

After cooling to room temperature, the reaction is worked up by diluting with ethyl acetate and washing with aqueous ammonium hydroxide and brine.[9]

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Synthesis of Other Key Buchwald Ligands

The general synthetic principles outlined for this compound can be adapted for the synthesis of other important Buchwald ligands.

JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

JohnPhos can be synthesized via a Grignard-based route from 2-bromobiphenyl and di-tert-butylphosphine chloride.

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

The synthesis of XPhos also typically employs a Grignard-based coupling of the corresponding substituted 2-bromobiphenyl with dicyclohexylphosphine chloride.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

SPhos is synthesized in a one-pot protocol starting from 1,3-dimethoxybenzene.[10]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and relationships discussed in this guide.

Caption: General synthetic pathways to Buchwald ligands.

Caption: Key members of the Buchwald ligand family.

Conclusion

The synthesis of this compound and related Buchwald ligands has evolved to favor safer, more scalable, and highly efficient methods. The transition from organolithium to Grignard-based protocols represents a significant advancement in the practical synthesis of these indispensable catalytic tools. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the reliable and cost-effective production of these ligands, which in turn accelerates the discovery and development of new chemical entities. The detailed protocols and comparative data provided herein serve as a valuable resource for the practical application of these synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands. | Semantic Scholar [semanticscholar.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RockPhos in Carbon-Heteroatom Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RockPhos, a highly effective biarylphosphine ligand, and its pivotal role in palladium-catalyzed carbon-heteroatom bond formation. We will explore its application in the synthesis of C-O, C-N, and C-S bonds, crucial transformations in the development of pharmaceuticals and other advanced materials. This guide includes quantitative data, detailed experimental protocols, and visualizations of the catalytic cycles to facilitate a comprehensive understanding of this compound's function and utility.

Introduction to this compound

This compound, a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands, has emerged as a powerful tool in modern organic synthesis. Its structure, characterized by a 2-(di-tert-butylphosphino)biphenyl backbone with a methyl group at the 6-position, creates a unique steric and electronic environment around the palladium center. This architecture is instrumental in promoting the key steps of the catalytic cycle, particularly the challenging reductive elimination step, leading to high yields and broad substrate scope in cross-coupling reactions.[1][2] The steric bulk of this compound favors the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[1]

The Catalytic Cycle: A General Overview

Palladium-catalyzed carbon-heteroatom bond formation generally proceeds through a catalytic cycle involving three key steps: oxidative addition, ligand exchange and deprotonation (or transmetalation), and reductive elimination. The ligand plays a critical role in modulating the efficiency of each step.

Caption: Generalized catalytic cycle for palladium-catalyzed C-Nu bond formation.

Carbon-Oxygen (C-O) Bond Formation

The palladium-catalyzed formation of C-O bonds is a significant advancement for the synthesis of aryl ethers, which are prevalent in many natural products and pharmaceuticals. This compound has proven to be particularly effective in this transformation, especially for challenging substrates such as electron-rich aryl halides and secondary alcohols, where competing β-hydride elimination is a common side reaction.[1][2]

Quantitative Data for C-O Coupling with this compound

The following table summarizes the yields for the palladium-catalyzed coupling of various aryl halides with primary and secondary alcohols using this compound as the ligand. The data highlights the broad scope and high efficiency of this catalytic system.

| Entry | Aryl Halide | Alcohol | Product | Yield (%)[3] |

| 1 | 4-Chloroanisole | 2-Butanol | 4-(sec-butoxy)anisole | 85 |

| 2 | 4-Chlorotoluene | 2-Butanol | 1-(sec-butoxy)-4-methylbenzene | 82 |

| 3 | 2-Chlorotoluene | 2-Butanol | 1-(sec-butoxy)-2-methylbenzene | 75 |

| 4 | 3-Chloroanisole | 2-Butanol | 1-(sec-butoxy)-3-methoxybenzene | 86 |

| 5 | 4-Chloroanisole | 1-Butanol | 1-butoxy-4-methoxybenzene | 95 |

| 6 | 4-Chlorotoluene | 1-Butanol | 1-butoxy-4-methylbenzene | 92 |

| 7 | 2-Chlorotoluene | 1-Butanol | 1-butoxy-2-methylbenzene | 88 |

| 8 | 3-Chloroanisole | 1-Butanol | 1-butoxy-3-methoxybenzene | 93 |

Experimental Protocol for C-O Coupling

The following is a representative experimental protocol for the palladium-catalyzed coupling of an aryl chloride with a secondary alcohol using this compound.

Reaction: Coupling of 4-Chloroanisole with 2-Butanol

Materials:

-

4-Chloroanisole (1.0 mmol, 142.6 mg)

-

2-Butanol (2.0 mmol, 148.2 mg, 0.183 mL)

-

[(allyl)PdCl]₂ (0.01 mmol, 3.7 mg)

-

This compound (0.03 mmol, 13.9 mg)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)

-

4 Å Molecular Sieves (200 mg)

-

Tributylamine (Bu₃N) (1.0 mL)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add [(allyl)PdCl]₂ and this compound.

-

The tube is evacuated and backfilled with argon three times.

-

Add cesium carbonate and 4 Å molecular sieves to the tube.

-

In a separate vial, prepare a solution of 4-chloroanisole and 2-butanol in tributylamine.

-

Add the solution of the aryl halide and alcohol to the Schlenk tube via syringe.

-

The reaction mixture is stirred at 90 °C for 21 hours.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired product.

Catalytic Cycle for C-O Coupling

Caption: Catalytic cycle for C-O bond formation using this compound.

Carbon-Nitrogen (C-N) Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a wide range of substrates. Bulky biarylphosphine ligands like this compound are crucial for achieving high efficiency, particularly with challenging aryl chlorides. While specific quantitative data for this compound in C-N couplings is less compiled in single reports compared to C-O couplings, its utility is well-established within its ligand class.

Quantitative Data for C-N Coupling with a Bulky Biarylphosphine Ligand

The following table presents representative yields for the Buchwald-Hartwig amination of aryl chlorides with various amines using a closely related bulky biarylphosphine ligand, providing an indication of the expected performance of this compound.

| Entry | Aryl Chloride | Amine | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 94[4] |

| 2 | Chlorobenzene | Aniline | Diphenylamine | 98 |

| 3 | 4-Chloroanisole | n-Butylamine | N-Butyl-4-methoxyaniline | 95 |

| 4 | 2-Chlorotoluene | Pyrrolidine | 1-(o-Tolyl)pyrrolidine | 92 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Di-n-butylamine | N,N-Dibutyl-4-(trifluoromethyl)aniline | 97 |

Experimental Protocol for Buchwald-Hartwig Amination

This protocol details the amination of an aryl chloride with an amine using a palladium catalyst and a bulky biarylphosphine ligand like this compound.

Reaction: Coupling of 4-Chlorotoluene with Morpholine

Materials:

-

4-Chlorotoluene (4.22 mmol, 0.5 mL)

-

Morpholine (6.33 mmol, 0.55 mL)

-

Pd₂(dba)₃ (0.0633 mmol, 58 mg)

-

This compound (or a similar bulky biarylphosphine ligand like XPhos) (0.127 mmol)

-

Sodium tert-butoxide (NaOtBu) (8.44 mmol, 811 mg)

-

Toluene (5 mL, degassed)

Procedure:

-

In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

-

Add degassed toluene and stir the mixture at room temperature for 10 minutes.

-

Add 4-chlorotoluene and morpholine to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle for C-N bond formation (Buchwald-Hartwig Amination).

Carbon-Sulfur (C-S) Bond Formation

Quantitative Data for C-S Coupling with a Bulky Biarylphosphine Ligand

The following table provides representative yields for the palladium-catalyzed thiolation of aryl bromides using a bulky phosphine ligand system, which can serve as a reference for the potential efficacy of this compound in similar transformations.

| Entry | Aryl Bromide | Thiol | Product | Yield (%) |

| 1 | 4-Bromotoluene | Thiophenol | 4-Methylphenyl phenyl sulfide | 95 |

| 2 | 4-Bromoanisole | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 98 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Chlorothiophenol | 4-Chlorophenyl 4-fluorophenyl sulfide | 93 |

| 4 | 4-Bromotoluene | 1-Dodecanethiol | Dodecyl 4-methylphenyl sulfide | 90 |

| 5 | 2-Bromopyridine | Thiophenol | Phenyl 2-pyridyl sulfide | 85 |

Experimental Protocol for C-S Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with a thiol using a bulky phosphine ligand.

Reaction: Coupling of 4-Bromotoluene with Thiophenol

Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

Thiophenol (1.2 mmol, 132.2 mg, 0.123 mL)

-

Pd(OAc)₂ (0.02 mmol, 4.5 mg)

-

Bulky biarylphosphine ligand (e.g., Xantphos) (0.04 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and potassium phosphate.

-

Add toluene, followed by 4-bromotoluene and thiophenol.

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture at 110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the aryl sulfide.

Catalytic Cycle for C-S Coupling

Caption: Catalytic cycle for C-S bond formation using a bulky phosphine ligand.

Conclusion

This compound stands out as a highly effective and versatile ligand for palladium-catalyzed carbon-heteroatom bond formation. Its unique structural features enable the efficient coupling of a wide range of substrates, including those that are typically challenging. This guide provides a foundational understanding of its application in C-O, C-N, and C-S bond-forming reactions, offering valuable data and protocols for researchers in organic synthesis and drug development. The continued exploration of this compound and similar bulky biarylphosphine ligands is expected to further expand the capabilities of cross-coupling chemistry.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

RockPhos: A Powerful Ligand for Tackling Challenging Cross-Coupling Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The development of sophisticated phosphine ligands has been a driving force in the evolution of these reactions, enabling the coupling of increasingly complex and challenging substrates. Among these, RockPhos, a bulky and electron-rich biarylphosphine ligand, has emerged as a particularly effective solution for a range of difficult cross-coupling transformations. This technical guide provides a comprehensive overview of this compound, its applications in challenging cross-coupling reactions, quantitative data, detailed experimental protocols, and visual aids to illustrate key concepts.

The this compound Ligand: Structure and Rationale for its Efficacy

This compound, chemically known as 2-(di-tert-butylphosphino)-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a member of the Buchwald family of biarylphosphine ligands.[1] Its structure is characterized by a sterically demanding di-tert-butylphosphino group and a highly substituted biaryl backbone.

The remarkable efficacy of this compound in challenging cross-coupling reactions stems from a combination of its steric and electronic properties.[2] The significant steric bulk around the phosphorus atom promotes the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for the oxidative addition of unreactive substrates like aryl chlorides.[2] Furthermore, the bulky nature of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in cross-coupling cycles, especially for the formation of sterically hindered products.[3] The electron-donating character of the ligand increases the electron density on the palladium center, which in turn promotes the oxidative addition of aryl halides.[2]

Applications in Challenging Cross-Coupling Reactions

This compound has demonstrated exceptional utility in a variety of palladium-catalyzed cross-coupling reactions, particularly those involving substrates that are notoriously difficult to couple using less sophisticated catalyst systems.

C-O Cross-Coupling of Secondary Alcohols

The palladium-catalyzed C-O bond formation, particularly with challenging secondary alcohols and unactivated aryl chlorides, has been significantly advanced by the use of this compound. This transformation is often plagued by competing β-hydride elimination, leading to low yields of the desired ether product. The unique steric and electronic properties of this compound help to overcome this challenge by accelerating the rate of reductive elimination relative to β-hydride elimination.[2] A catalyst system based on this compound has been shown to be highly effective for the intermolecular arylation of both secondary and primary alcohols, even with electron-rich aryl halides.[2][3]

The following table summarizes the performance of the this compound-palladium catalyst system in the C-O cross-coupling of various aryl chlorides with secondary alcohols.[3]

| Entry | Aryl Chloride | Secondary Alcohol | Product | Yield (%) |

| 1 | 4-Chloroanisole | 2-Butanol | 4-(sec-butoxy)anisole | 90 |

| 2 | 4-Chlorotoluene | 2-Butanol | 1-methyl-4-(sec-butoxy)benzene | 85 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Butanol | 1-(sec-butoxy)-4-(trifluoromethyl)benzene | 92 |

| 4 | 2-Chlorotoluene | 2-Butanol | 1-methyl-2-(sec-butoxy)benzene | 78 |

| 5 | 2-Chloro-1,3-dimethylbenzene | 2-Butanol | 2-(sec-butoxy)-1,3-dimethylbenzene | 81 |

| 6 | 3-Chloropyridine | 2-Butanol | 3-(sec-butoxy)pyridine | 88 |

| 7 | 4-Chloroanisole | Cyclohexanol | 4-cyclohexyloxyanisole | 87 |

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.024 mmol, 2.4 mol%), and NaOtBu (1.2 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the secondary alcohol (1.2 mmol), and anhydrous THF (1.0 mL) are then added via syringe. The reaction mixture is stirred at the specified temperature (typically room temperature to 40 °C) for 18 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired aryl alkyl ether.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for C-C couplings) or amine/alkoxide coordination and deprotonation (for C-N/C-O couplings), and reductive elimination.

Structure of the this compound Ligand

Note: Due to the limitations of the current environment, a placeholder for the image of the this compound structure is used in the DOT script. In a real-world application, this would be replaced with the actual chemical structure image.

Further Applications and Future Outlook

Beyond C-O coupling, this compound and its corresponding palladium precatalysts (e.g., this compound Pd G3) are suitable for a wide array of other challenging cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[4][5] The bulky and electron-rich nature of this compound makes it particularly well-suited for reactions involving sterically hindered aryl chlorides and other unactivated substrates that are often problematic for other catalyst systems.

Future research in this area will likely focus on expanding the substrate scope of this compound-catalyzed reactions even further, as well as developing more active and stable generations of this ligand family. The principles learned from the design and application of this compound will undoubtedly continue to guide the development of new and improved catalysts for challenging chemical transformations, with significant implications for the pharmaceutical, agrochemical, and materials science industries.

This technical guide serves as a starting point for researchers interested in utilizing the power of this compound in their synthetic endeavors. The provided data and protocols offer a solid foundation for applying this versatile ligand to overcome some of the most persistent challenges in modern cross-coupling chemistry.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

RockPhos Pd G3 Precatalyst: A Comprehensive Technical Guide

Abstract: This in-depth technical guide provides a comprehensive overview of the RockPhos Pd G3 precatalyst, a third-generation Buchwald palladacycle. It details the catalyst's chemical identity, physical properties, and its broad applicability in various palladium-catalyzed cross-coupling reactions critical to modern organic synthesis and drug discovery.[1] This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative performance data, and a visual representation of the catalytic cycle to facilitate its effective implementation in the laboratory.[1]

Core Properties and Structure

This compound Pd G3, systematically named [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, is an air- and moisture-stable palladium(II) complex.[1][2] This stability allows for easier handling and storage compared to earlier generation catalysts.[1] It serves as a precursor to the active monoligated palladium(0) species essential for catalytic cross-coupling.[1] The "G3" designation refers to its status as a third-generation Buchwald precatalyst, which features a methanesulfonate anion. This modification enhances solubility in a wide range of common organic solvents and allows for the accommodation of very bulky ligands like this compound.[3]

The structure incorporates the bulky and electron-rich this compound ligand, a biarylphosphine that is crucial for facilitating challenging chemical transformations, often achieving high reactivity with low catalyst loadings and under mild conditions.[1]

Table 1: Physicochemical Properties of this compound Pd G3

| Property | Value |

| CAS Number | 2009020-38-4[4] |

| Molecular Formula | C₄₄H₆₂NO₄PPdS[4] or C₄₄H₆₃NO₄PPdS-[1] |

| Molecular Weight | 838.43 g/mol [4] or 839.4 g/mol [1] |

| Appearance | Solid |

| Melting Point | 220-250 °C |

| Purity | Typically ≥95% or ≥98%[1][4] |

| Storage | Store at 4°C, protect from light, under nitrogen.[4] |

Mechanism of Activation and Catalytic Cycle

The efficacy of G3 precatalysts lies in their ability to cleanly and efficiently generate the active LPd(0) catalyst in situ. The activation process involves a deprotonation step, followed by reductive elimination.

Caption: Activation of the G3 precatalyst to the active LPd(0) species.

Once the active LPd(0) catalyst is formed, it enters the catalytic cycle. This cycle is fundamental to all cross-coupling reactions and consists of three primary steps: oxidative addition, transmetalation (or related ligand exchange), and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Catalytic Applications and Performance

This compound Pd G3 is a versatile and highly active precatalyst for a variety of cross-coupling reactions, demonstrating particular utility in forming C-C, C-N, and C-O bonds.[1] Its bulky, electron-rich ligand structure is especially effective for challenging transformations.

Key Applications:

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides. The high activity of G3 precatalysts is beneficial when using unstable boronic acids.[5]

-

C-O Coupling: Arylation of aliphatic alcohols for the synthesis of diaryl ethers, even with challenging substrates.[5][6]

-

Other Cross-Couplings: The catalyst is also suitable for Heck, Negishi, Sonogashira, Stille, and Hiyama coupling reactions.

Performance Advantages:

-

High Reactivity: Enables difficult couplings with low catalyst loadings, often between 0.01 and 1 mol%.[1][5]

-

Efficiency: Leads to shorter reaction times compared to older catalyst systems.[1]

-

Broad Applicability: Tolerant of a wide range of functional groups.

-

Enhanced Solubility: Highly soluble in common organic solvents, leading to improved reaction kinetics.[1][3]

Table 2: Performance in Selected Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst Loading | Conditions | Yield |

| C-O Coupling | Primary Aliphatic Alcohols + Aryl Halides | Not specified | Not specified | Good to Excellent[5] |

| Buchwald-Hartwig | Aryl Chlorides + Primary Amines | 1 mol% | Toluene, 100 °C | High (Implied) |

| Suzuki-Miyaura | Unstable Boronic Acids + Aryl Chlorides | Not specified | rt to 40 °C, 30 min | High[5] |

Experimental Protocols

The following are generalized procedures for key reactions where this compound Pd G3 is highly effective. Researchers should optimize conditions for their specific substrates.

General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides

This protocol outlines a typical setup for the C-N coupling of an aryl chloride with a primary amine.[1]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

-

An oven-dried reaction vessel equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).[1]

-

The vessel is sealed with a septum, and the atmosphere is purged and replaced with argon.[1]

-

This compound Pd G3 precatalyst (0.01 mmol, 1 mol%) is added to the vessel under the argon atmosphere.[1]

-

Anhydrous toluene (5 mL) is added via syringe.[1]

-

The reaction mixture is heated to 100 °C with vigorous stirring.[1]

-

The progress of the reaction is monitored by an appropriate technique such as TLC or GC.[1]

-

Upon completion, the reaction is cooled to room temperature and subjected to standard aqueous workup and purification by column chromatography.

General Procedure for C-O Coupling of Alcohols with Aryl Halides

This protocol is a representative procedure for the synthesis of aryl ethers using this compound Pd G3, which has shown excellent utility for this transformation.[5]

Detailed Steps:

-

In a glovebox or under an inert atmosphere, an oven-dried vial is charged with the aryl halide (1.0 mmol), this compound Pd G3 (0.02 mmol, 2 mol%), and a strong base such as NaOtBu (1.5 mmol).

-

The primary aliphatic alcohol (1.5 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 4 mL) are added.

-

The vial is sealed, removed from the glovebox, and heated to 80-110 °C with stirring.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography.

Conclusion

This compound Pd G3 is a highly effective and versatile third-generation Buchwald precatalyst that facilitates a broad range of challenging cross-coupling reactions.[1] Its enhanced stability, high reactivity, and excellent solubility make it an invaluable tool for synthetic chemists in both academic and industrial research.[1][3] The reliable generation of the active LPd(0) species under mild conditions allows for lower catalyst loadings and more efficient synthetic processes, particularly in the formation of C-N, C-O, and C-C bonds.[1] The detailed protocols and performance data provided in this guide are intended to enable researchers to harness the full potential of this advanced catalyst in their synthetic endeavors.[1]

References

- 1. This compound Pd G3 | 2009020-38-4 | Benchchem [benchchem.com]

- 2. This compound Pd G3 | Krackeler Scientific, Inc. [krackeler.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. chemscene.com [chemscene.com]

- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 6. This compound Pd G3 | 2009020-38-4 [chemicalbook.com]

The Electron-Donating Properties of RockPhos: A Technical Guide for Researchers

Introduction

In the landscape of modern organometallic chemistry and catalysis, the thoughtful design of supporting ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the pantheon of successful ligand scaffolds, the Buchwald-type biarylphosphines have emerged as a particularly influential class. RockPhos, a prominent member of this family, is a bulky and electron-rich monophosphine ligand renowned for its ability to promote challenging cross-coupling reactions. This technical guide provides an in-depth analysis of the core electron-donating properties of the this compound ligand, offering insights for researchers, scientists, and drug development professionals.

The efficacy of this compound in catalytic transformations, such as C-O and C-N bond formation, is intrinsically linked to its electronic character. The ligand's strong σ-donating ability enriches the electron density at the metal center, which in turn facilitates key steps in the catalytic cycle, most notably oxidative addition and reductive elimination.

Quantifying the Electron-Donating Properties of Phosphine Ligands

Several experimental and computational methods are employed to quantify the electron-donating ability of phosphine ligands. These techniques provide a numerical basis for comparing and predicting the electronic influence of a ligand on a metal center.

Table 1: Key Methodologies for Determining Phosphine Ligand Electron-Donating Properties

| Parameter | Experimental Method | Principle |

| Tolman Electronic Parameter (TEP) | Infrared (IR) Spectroscopy of M-CO complexes (e.g., LNi(CO)₃ or cis-Mo(CO)₄(PR₃)₂) | Measures the frequency of the A₁ C-O vibrational mode (ν(CO)). Stronger electron-donating ligands increase electron density on the metal, leading to greater π-backbonding into the CO π* orbitals, weakening the C-O bond and lowering the ν(CO) stretching frequency.[1][2] |

| 77Se NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphine Selenides (R₃P=Se) | Measures the one-bond phosphorus-selenium coupling constant (¹JPSe). A smaller ¹JPSe value generally corresponds to a more electron-donating phosphine ligand.[3] |

| Huynh Electronic Parameter (HEP) | 13C NMR Spectroscopy of [Pd(IPr)(L)Cl₂] complexes | Measures the 13C NMR chemical shift of the carbene carbon in an N-heterocyclic carbene (NHC) palladium complex. A more downfield chemical shift indicates a stronger trans-influence and thus a more electron-donating phosphine ligand. |

| Electrochemical Methods | Cyclic Voltammetry (CV) of Metal-Phosphine Complexes | Measures the oxidation potential of the metal center. More electron-donating ligands make the metal center easier to oxidize, resulting in a lower (more negative) oxidation potential. |

Experimental Protocols for Characterizing Electron-Donating Properties

The following protocols are representative of the methods used to determine the electronic parameters of phosphine ligands and are analogous to the procedures that would be employed for this compound.

Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy of cis-Mo(CO)₄(PR₃)₂ Complexes

This method provides a reliable measure of the ligand's net donor capacity.

-

Synthesis of cis-Mo(CO)₄(PR₃)₂:

-

In a nitrogen-filled glovebox, molybdenum hexacarbonyl, Mo(CO)₆, is dissolved in a suitable solvent (e.g., toluene or THF).

-

Two equivalents of the phosphine ligand (e.g., this compound) are added to the solution.

-

The reaction mixture is heated under an inert atmosphere (e.g., at 80-110 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography or IR spectroscopy.

-

The resulting cis-Mo(CO)₄(PR₃)₂ complex is isolated by cooling the solution to induce crystallization or by removing the solvent under vacuum and purifying the residue by recrystallization or column chromatography.

-

-

Infrared (IR) Spectroscopy:

-

A solution of the purified cis-Mo(CO)₄(PR₃)₂ complex is prepared in a non-polar solvent such as dichloromethane or hexane.

-

The IR spectrum of the solution is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

The frequency of the A₁ carbonyl stretching vibration (ν(CO)) is identified. This is typically the highest frequency CO stretch.

-

This ν(CO) value is the Tolman Electronic Parameter for the ligand in this specific complex. Lower values indicate stronger net electron donation.

-

Determination of Electron-Donating Ability via 77Se NMR of Phosphine Selenides

This method offers an alternative and often more sensitive probe of the ligand's electronic properties.

-

Synthesis of the Phosphine Selenide (R₃P=Se):

-

The phosphine ligand (e.g., this compound) is dissolved in a suitable solvent like toluene or THF in a flask under an inert atmosphere.

-

A slight excess (e.g., 1.1 equivalents) of elemental selenium (black powder) is added to the solution.

-

The mixture is stirred at room temperature or with gentle heating until the selenium is consumed and the reaction is complete (monitored by ³¹P NMR, where a shift to a higher frequency is indicative of selenide formation).

-

The solvent is removed under vacuum, and the resulting phosphine selenide is purified, typically by recrystallization.

-

-

77Se NMR Spectroscopy:

-

A solution of the purified phosphine selenide is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

The 77Se NMR spectrum is acquired on a high-field NMR spectrometer.

-

The one-bond phosphorus-selenium coupling constant (¹JPSe) is determined from the spectrum.

-

A smaller ¹JPSe value is indicative of a stronger electron-donating character of the phosphine ligand.

-

The Role of Electron-Donating Properties in Catalysis

The strong electron-donating nature of this compound is a key factor in its success in various palladium-catalyzed cross-coupling reactions. By increasing the electron density on the palladium center, this compound influences the rates of the elementary steps in the catalytic cycle.

Buchwald-Hartwig Amination